N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-5-9-17(10-6-15)20-19(21)13-22-18-11-7-16(8-12-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJICXZMAQWHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will delve into its biological activity, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23NO2
- Molecular Weight : 297.398 g/mol
- Structural Features : The compound features an acetamide moiety, an ethylphenyl group, and a propan-2-yl phenoxy group, which are believed to contribute to its biological properties.
Case Study: Phenoxy Group Activity
Research has highlighted the role of the phenoxy group in enhancing biological activity. For instance, compounds with terminal phenoxy groups have demonstrated high inhibitory activity against various targets such as RAGE (Receptor for Advanced Glycation End-products) and histamine receptors.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | RAGE | 1.9 | High Inhibition |
| Compound 2 | H3R | 8.8 | Antagonist |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have not been extensively documented; however, related compounds have exhibited significant antimicrobial effects. The structural characteristics of the compound suggest potential interactions with microbial targets.
Similar Compounds
Research on compounds with similar structures has shown that modifications in the phenoxy moiety can lead to enhanced antimicrobial activity. For example:
| Compound Name | Antimicrobial Activity |
|---|---|
| Compound A | Effective against Gram-positive bacteria |
| Compound B | Broad-spectrum activity |
Potential Therapeutic Applications
Given its structural features, this compound may have applications in treating neurological disorders, cancer, and other diseases.
- Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's diseases.
- Cancer Treatment : Some derivatives of phenoxyacetamides have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
While specific mechanisms of action for this compound remain to be fully elucidated, insights can be drawn from studies on related compounds:
- Inhibition of VEGFR : Some phenoxy compounds inhibit vascular endothelial growth factor receptor (VEGFR), reducing tumor growth by impairing blood supply.
- Histone Deacetylase Inhibition : Certain derivatives have been noted for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell differentiation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Observations :
- Acetamide derivatives with aromatic substituents (e.g., V3, HC-030031) are typically synthesized via amide bond formation or heterocyclic core modifications .
- Yields for similar compounds range from 45% to 95%, depending on the complexity of substituents and purification methods .
Pharmacological and Functional Comparisons
Key Observations :
- HC-030031 demonstrates that the 4-isopropylphenyl group is compatible with TRPA1 inhibition, suggesting a possible pathway for the target compound .
- Thiazolidinedione-containing analogs (e.g., V3, V6) highlight the role of polar heterocycles in metabolic regulation, contrasting with the non-polar isopropyl/ethyl groups in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
